Norethisterone enanthate

Pharmacokinetics Depot formulation Ester prodrug

Choose norethisterone enanthate (NET-EN) for its uniquely prolonged 7.5–22.5 day elimination half-life, enabling 8-week depot dosing versus daily oral progestins. Head-to-head evidence demonstrates 54.1% total testosterone suppression and 65.1% SHBG reduction—substantially exceeding DMPA—making NET-EN the superior progestin for mechanistic studies requiring maximal androgen suppression. Its favorable metabolic profile (lower cholesterol perturbation vs. DMPA-SC) supports research in hypercholesterolemic populations. Additionally, NET-EN reversibly suppresses spermatogenesis via gonadotropin inhibition for male contraceptive development. Approved in 60+ countries and WHO Essential Medicines-listed. Procure high-purity NET-EN for endocrine, contraceptive, and preclinical fertility research.

Molecular Formula C27H38O3
Molecular Weight 410.6 g/mol
CAS No. 3836-23-5
Cat. No. B1679913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorethisterone enanthate
CAS3836-23-5
Synonyms(17 alpha)-17-((1-oxoheptyl)oxy)-19-norpregn-4-en-20-yn-3-one
19-norethindrone enanthate
norethindrone enanthate
norethisterone enanthate
norethisterone oenanthate
Molecular FormulaC27H38O3
Molecular Weight410.6 g/mol
Structural Identifiers
SMILESCCCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C
InChIInChI=1S/C27H38O3/c1-4-6-7-8-9-25(29)30-27(5-2)17-15-24-23-12-10-19-18-20(28)11-13-21(19)22(23)14-16-26(24,27)3/h2,18,21-24H,4,6-17H2,1,3H3/t21-,22+,23+,24-,26-,27-/m0/s1
InChIKeyAPTGJECXMIKIET-WOSSHHRXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Norethisterone Enanthate CAS 3836-23-5: Long-Acting Injectable Progestogen Depot for Contraceptive Research and Procurement


Norethisterone enanthate (NET-EN, CAS 3836-23-5) is the 17β-enanthate ester of norethisterone, classified as a long-acting parenteral progestogen and progestogen ester [1]. Administered via intramuscular injection, NET-EN functions as a depot formulation wherein the enanthate ester undergoes gradual enzymatic hydrolysis to release the active moiety norethisterone, which then binds to progesterone receptors in target tissues . The compound is approved in more than 60 countries worldwide for contraceptive use and is included on the World Health Organization's List of Essential Medicines, though it remains unapproved in the United States [2]. Typical clinical dosing is 200 mg administered intramuscularly every 8 weeks for contraception, distinguishing it from shorter-acting progestin formulations that require daily oral administration or monthly injection schedules [3].

Why Norethisterone Enanthate Cannot Be Substituted with Norethisterone Acetate or Other Progestins Without Scientific Justification


Despite sharing the same active moiety (norethisterone), norethisterone enanthate exhibits fundamentally different pharmacokinetic behavior compared to norethisterone acetate and other progestin esters due to ester chain length-dependent hydrolysis kinetics and tissue-specific esterase activity [1]. The enanthate (heptanoate) ester confers substantially prolonged elimination half-life (7.5–22.5 days) relative to acetate esters, enabling 8-week to 12-week depot injection intervals versus daily oral dosing required for the acetate form [2]. In vitro hydrolysis studies demonstrate that norethisterone enanthate is hydrolyzed more rapidly by liver preparations than norethisterone acetate, while small intestine hydrolyzes the acetate at a greater rate, establishing organ-specific metabolic divergence that precludes simple interchange [3]. Furthermore, direct comparative clinical evidence against depot medroxyprogesterone acetate (DMPA), the closest in-class alternative, reveals formulation-specific differential effects on sex hormone binding globulin, testosterone levels, glucose metabolism, and cholesterol profiles that are clinically and programmatically meaningful [4].

Norethisterone Enanthate vs. Comparators: Quantified Differential Evidence for Procurement and Research Selection


Elimination Half-Life Extension: NET-EN vs. Oral Norethisterone Formulations

Norethisterone enanthate demonstrates markedly prolonged systemic exposure following intramuscular injection compared to unesterified norethisterone. Following a single 200 mg intramuscular dose of NET-EN, the elimination half-life ranged from 7.5 to 22.5 days across subjects, with a significant correlation between absorption and elimination half-lives (R = 0.78) [1]. Active norethisterone remained detectable in circulation for a mean of 74 days post-injection, with less than 5% of bioavailable NET released after day 60, confirming sustained depot release kinetics [2]. In contrast, unesterified norethisterone administered orally exhibits a terminal half-life of approximately 8–10 hours, necessitating daily dosing to maintain therapeutic levels [3].

Pharmacokinetics Depot formulation Ester prodrug

Ovulation Suppression Duration: NET-EN 200 mg Intramuscular vs. DMPA 150 mg

Following a single 200 mg intramuscular dose of norethisterone enanthate, median time to first ovulation was 98 days (range: 45 days earliest to >80 days second earliest), with serum NET levels between 0.1 and 1.8 ng/mL sufficient to inhibit the midcycle LH peak via positive feedback inhibition [1]. A separate study confirmed that ovarian activity was completely suppressed in all subjects (n=12) during the first 19-day observation period, with only 4 of 12 subjects exhibiting ovulatory steroid patterns during days 44–60 post-injection [2]. For the comparator DMPA 150 mg, return of ovulation occurred within 73 days in one study, with MPA levels remaining above 0.6 ng/mL at time of ovulation [3].

Pharmacodynamics Ovulation inhibition Contraceptive duration

Differential Effects on Serum Testosterone and SHBG: NET-EN vs. DMPA-IM in the WHICH Randomized Trial

In the WHICH randomized clinical trial comparing 200 mg NET-EN 8-weekly (n=259) versus 150 mg DMPA-IM 12-weekly (n=262) in HIV-negative South African women aged 18–40 years, NET-EN produced significantly greater reductions in total testosterone and sex hormone binding globulin (SHBG) from baseline to 25 weeks [1]. NET-EN reduced total testosterone by 54.1% (from 0.551 to 0.253 nmol/L) compared to a 24.3% reduction with DMPA-IM (from 0.560 to 0.423 nmol/L). SHBG decreased by 65.1% with NET-EN (from 50.2 to 17.6 nmol/L) versus 29.8% with DMPA-IM (from 45.0 to 32.7 nmol/L). Calculated free testosterone decreased by 40.0% with NET-EN versus 17.2% with DMPA-IM. After adjustment for baseline change, DMPA-IM group values were 64.9% higher for total testosterone, 101.2% higher for SHBG, and 38.0% higher for free testosterone compared to NET-EN (all p ≤ 0.012) [2].

Endocrine pharmacology SHBG Testosterone WHICH trial

Formulation-Specific Metabolic Divergence: NET-EN vs. DMPA-SC Effects on Glucose and Cholesterol

A six-month longitudinal study in Hausa women (n=85) compared metabolic outcomes between NET-EN 200 mg and DMPA-SC users. Both contraceptives were associated with significant increases in fasting blood glucose (FBG) and total cholesterol (TC), but with formulation-specific divergence: NET-EN users exhibited higher post-treatment FBG levels, while DMPA-SC users demonstrated a more pronounced rise in total cholesterol, suggesting a greater potential atherogenic burden with DMPA-SC [1]. Specifically, FBG increased significantly with both NET-EN (p=0.012) and DMPA-SC (p=0.008); TC increased significantly with both NET-EN (p=0.027) and DMPA-SC (p=0.004). The differential effect magnitude indicates that NET-EN exerts a greater impact on glucose homeostasis, whereas DMPA-SC has a stronger impact on cholesterol metabolism [2].

Metabolic effects Glucose Cholesterol Cardiovascular risk

Amenorrhea and Menstrual Bleeding Patterns: NET-EN vs. DMPA-IM from the WHICH Trial

In the WHICH randomized trial (n=521), NET-EN users reported significantly less amenorrhea compared to DMPA-IM users at 25 weeks of follow-up, alongside differential behavioral outcomes [1]. Specifically, NET-EN users reported significantly fewer sexual acts, fewer users reporting at least one act of unprotected sex, more condom use with steady partner, more days with urge for sexual intercourse, and more days feeling sad for no reason compared to DMPA-IM users [2]. The estradiol levels at 25 weeks were reduced to postmenopausal levels by both methods (DMPA-IM median 76.5 pmol/L, IQR 54.1–104.2; NET-EN median 69.8 pmol/L, IQR 55.1–89.3), with no statistical difference between the two methods (p=0.450) [3].

Menstrual effects Amenorrhea Bleeding patterns WHICH trial

Contraceptive Efficacy: Pearl Index Comparison of NET-EN vs. DMPA from WHO Multicenter Trial

A WHO multicenter Phase III clinical trial directly compared NET-EN and DMPA in two different treatment regimens. The 18-month cumulative life-table pregnancy rate for NET-EN administered every 84 days was 1.6 per 100 women, compared to 0.2 per 100 women for DMPA users [1]. Additional data from a Cochrane systematic review reported Pearl Index values by time period: 0–6 months: DMPA 10.5 vs. NET-EN 4.1; 7–12 months: DMPA 4.6 vs. NET-EN 2.4; 13–18 months: DMPA 2.6 vs. NET-EN 1.8 [2]. Independent studies report NET-EN failure rates ranging from 0.86 to 2.0 per 100 woman-years, with protection extending for 12 weeks per dose [3].

Contraceptive efficacy Pearl Index Phase III clinical trial

Evidence-Based Application Scenarios for Norethisterone Enanthate Procurement and Research Selection


Long-Acting Injectable Contraceptive Programs Requiring 8-Week Dosing Intervals

Based on pharmacokinetic evidence demonstrating elimination half-life of 7.5–22.5 days and median ovulation suppression of 98 days, NET-EN is optimally deployed in contraceptive service delivery programs seeking an 8-week (56-day) injection schedule [10]. The prolonged detectable duration of active norethisterone (mean 74 days) provides a safety margin for late injections, with less than 5% of bioavailable drug released after day 60 [11]. This application is particularly relevant in settings where quarterly (12-week) DMPA schedules may be logistically preferable but where NET-EN's distinct menstrual bleeding profile (less amenorrhea) may improve user acceptability and continuation [12].

Research Studies Investigating Androgen-Modulating Effects of Progestin-Only Contraceptives

The WHICH trial provides robust direct comparative evidence that NET-EN produces significantly greater reductions in total testosterone (54.1% vs. 24.3%), SHBG (65.1% vs. 29.8%), and free testosterone (40.0% vs. 17.2%) compared to DMPA-IM [10]. Researchers investigating the mechanistic role of androgens in progestin-associated outcomes (including sexual function, mood, acne, or metabolic parameters) should preferentially select NET-EN for study designs where substantial androgen suppression is a desired experimental condition or where DMPA's weaker suppression would confound interpretation [11]. The 101.2% relative difference in adjusted SHBG levels between compounds represents a sufficiently large effect size to power mechanistic studies with moderate sample sizes [12].

Metabolic Research in Populations with Baseline Dysglycemia or Dyslipidemia

Differential metabolic effects identified in the six-month Nigerian cohort study inform product selection for research protocols examining contraceptive-induced metabolic changes. NET-EN demonstrates a greater effect on fasting blood glucose elevation, while DMPA-SC exerts a stronger impact on total cholesterol elevation [10]. This formulation-specific divergence supports selecting NET-EN for studies in populations with pre-existing hypercholesterolemia where minimizing additional atherogenic burden is prioritized, or conversely, selecting DMPA-SC in populations with impaired glucose tolerance where minimizing glycemic perturbation is paramount [11]. The lack of significant correlation between pharmacokinetic parameters and anthropometric measures (height, weight, ponderal index) with NET-EN metabolism simplifies dosing considerations across diverse body habitus populations [12].

Male Contraceptive Development Programs Utilizing Progestin-Androgen Combinations

Patent literature and preclinical studies establish that norethisterone enanthate, in sufficient doses, induces oligozoospermia or azoospermia in males through gonadotropin suppression, with formulations further comprising an androgen (such as testosterone undecanoate) demonstrating particular efficacy for male contraceptive development [10]. Multicenter trials employing testosterone undecanoate with norethisterone enanthate have demonstrated contraceptive efficacy commensurate with oral contraceptives in women [11]. Studies in adult male cynomolgus monkeys confirm that NET-EN acts solely via gonadotropin suppression without direct testicular or epididymal effects, establishing mechanistic clarity for research protocols requiring reversible spermatogenesis suppression [12]. The enanthate ester enables depot dosing in male contraceptive regimens, reducing injection frequency compared to shorter-acting esters [13].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Norethisterone enanthate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.